An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Bromophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrazole ring substituted with a bromophenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of 3-(3-Bromophenyl)-1H-pyrazole, supplemented with detailed experimental protocols and characterization data.
Chemical Properties and Structure
3-(3-Bromophenyl)-1H-pyrazole is a solid, pale yellow crystalline substance at room temperature.[1] Its core structure consists of a five-membered pyrazole ring, containing two adjacent nitrogen atoms, attached to a benzene ring at the 3-position, with a bromine atom substituted at the meta-position of the phenyl group.
Table 1: Physicochemical Properties of 3-(3-Bromophenyl)-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Melting Point | 71-78 °C | [1] |
| Appearance | Solid, pale yellow needles | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [3] |
| CAS Number | 149739-65-1 | [2] |
Structure:
The chemical structure of 3-(3-Bromophenyl)-1H-pyrazole is defined by the following identifiers:
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SMILES: Brc1cccc(c1)-c2cc[nH]n2[2]
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InChI: 1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)[2]
The presence of the bromine atom on the phenyl ring and the nitrogen atoms in the pyrazole ring makes this molecule amenable to various chemical modifications, serving as a key building block in organic synthesis.[3]
Synthesis of 3-(3-Bromophenyl)-1H-pyrazole
The synthesis of 3-(3-Bromophenyl)-1H-pyrazole can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation reaction of a β-diketone with a hydrazine derivative.
Experimental Protocol: Synthesis via Condensation of 3-Bromoacetophenone with Hydrazine
This protocol outlines a general procedure for the synthesis of 3-(3-Bromophenyl)-1H-pyrazole, adapted from established methods for pyrazole synthesis.[4][5]
Materials:
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3-Bromoacetophenone
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Hydrazine hydrate
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Ethanol
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Acetic acid (glacial)
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Sodium hydroxide
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus
Procedure:
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Step 1: Formation of the Hydrazone. In a round-bottom flask, dissolve 3-bromoacetophenone (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
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Step 2: Cyclization. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Step 3: Work-up. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with a dilute sodium hydroxide solution and brine.
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Step 4: Purification. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-(3-Bromophenyl)-1H-pyrazole.
Logical Workflow for the Synthesis of 3-(3-Bromophenyl)-1H-pyrazole
Caption: General workflow for the synthesis of 3-(3-Bromophenyl)-1H-pyrazole.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-(3-Bromophenyl)-1H-pyrazole
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the bromophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. Protons on the pyrazole ring would also appear in the aromatic region. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbon signals for the aromatic rings would be observed in the range of δ 110-150 ppm. The carbon attached to the bromine atom would be in the lower end of this range. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted m/z for [M+H]⁺ is 222.98654.[2] |
Reactivity and Potential Applications
The chemical structure of 3-(3-Bromophenyl)-1H-pyrazole allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds. The pyrazole ring itself can undergo N-alkylation or N-arylation.
This compound and its derivatives have shown potential in several areas of research:
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Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][6] The 3-(3-Bromophenyl)-1H-pyrazole scaffold serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
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Agrochemicals: The pyrazole moiety is present in some commercial pesticides and herbicides. The unique substitution pattern of this compound could lead to the development of new agrochemicals.
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Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials.
Logical Relationship of Potential Applications
References
- 1. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(3-bromophenyl)-1h-pyrazole (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Buy 3-(3-Bromophenyl)-1H-pyrazole (EVT-3332756) | 948294-12-0 [evitachem.com]
- 4. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. srrjournals.com [srrjournals.com]
